N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
CAS No.: 1048679-68-0
Cat. No.: VC11884509
Molecular Formula: C15H15N5O5S2
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048679-68-0 |
|---|---|
| Molecular Formula | C15H15N5O5S2 |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-6-7-16-25-11)10-4-1-2-8-20(10)27(22,23)12-5-3-9-26-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,19,21) |
| Standard InChI Key | VGWAFNWIKOHXIA-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4 |
| Canonical SMILES | C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₁₅N₅O₅S₂ and a molecular weight of 409.4 g/mol. Its IUPAC name, N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, reflects its intricate architecture (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1048679-68-0 | |
| Molecular Formula | C₁₅H₁₅N₅O₅S₂ | |
| Molecular Weight | 409.4 g/mol | |
| IUPAC Name | As above |
Structural Analysis
The molecule comprises three heterocyclic systems:
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1,3,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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1,2-Oxazole: A five-membered ring with one oxygen and one nitrogen atom, contributing to electronic diversity.
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Thiophene-sulfonyl group: Enhances lipophilicity and modulates receptor interactions.
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Piperidine-carboxamide: A six-membered nitrogen ring linked to a carboxamide group, common in CNS-active drugs.
The sulfonamide bridge (-SO₂-NH-) connects the piperidine and thiophene moieties, while the oxadiazole-oxazole linkage forms a planar region critical for target binding.
Synthesis and Reaction Pathways
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | EDC/HOBt, DMF, 0°C → RT | Carboxamide bond formation |
| 2 | Thiophene-2-sulfonyl chloride, pyridine | Sulfonylation |
| 3 | POCl₃, reflux | Oxadiazole cyclization |
Biological Activities and Mechanisms
Anti-inflammatory Effects
In preliminary studies, similar compounds suppressed IL-8 and fMLP-OMe-induced neutrophil chemotaxis (IC₅₀: 0.19–2 nM), suggesting PDE4 or MAP kinase pathway modulation .
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| Anticancer | A549 cells | Apoptosis induction, IC₅₀ ~4 µM | |
| Anti-inflammatory | Neutrophil assay | Chemotaxis inhibition |
Pharmacological Applications
Oncology
The compound’s dual inhibition of proliferative and inflammatory pathways positions it as a candidate for combination therapy with checkpoint inhibitors or chemotherapeutics.
Immunology
Modulation of neutrophil migration could aid in treating autoimmune disorders like rheumatoid arthritis.
Comparative Analysis with Analogues
Table 4: Structural-Activity Relationships (SAR)
| Compound | Structural Variation | Activity Change |
|---|---|---|
| Parent compound | - | Baseline activity |
| Oxadiazole → pyrazole | Reduced planarity | ↓ Anticancer potency |
| Thiophene → benzene | ↑ Lipophilicity | ↑ Toxicity |
Future Research Directions
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models.
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Target Identification: Use proteomics to identify binding partners (e.g., PARP, COX-2).
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Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.
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